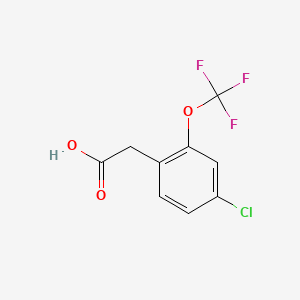

4-Chloro-2-(trifluoromethoxy)phenylacetic acid

Description

Properties

IUPAC Name |

2-[4-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGNWWQZKBHZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1261570-91-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, purification, analytical characterization, and its emerging role as a valuable building block in the development of novel therapeutic agents.

Core Compound Identity and Properties

This compound is a substituted phenylacetic acid derivative characterized by the presence of a chlorine atom and a trifluoromethoxy group on the phenyl ring.[1] These substitutions, particularly the trifluoromethoxy group, impart unique physicochemical properties that are highly sought after in the design of modern pharmaceuticals. The trifluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261570-91-5 | [1] |

| Molecular Formula | C₉H₆ClF₃O₃ | [1] |

| Molecular Weight | 254.59 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol.[2][3] Solubility in other organic solvents such as ethers, and chlorinated hydrocarbons is anticipated based on its structure.[4] |

Synthesis and Purification: A Strategic Approach

A plausible and efficient route would involve the conversion of a suitable toluene derivative. The following workflow outlines a conceptual synthetic pathway.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: A Generalized Synthesis

The following is a generalized, illustrative protocol for the synthesis of a substituted phenylacetic acid, which can be adapted for the target molecule. This protocol is based on the common synthetic route involving bromination of a toluene precursor followed by cyanation and hydrolysis.[4]

-

Bromination of the Toluene Precursor:

-

To a solution of the starting toluene derivative (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).

-

Reflux the mixture under inert atmosphere until the reaction is complete, as monitored by TLC or GC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide derivative.

-

-

Cyanation of the Benzyl Bromide:

-

Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature is controlled.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl cyanide.

-

-

Hydrolysis of the Benzyl Cyanide:

-

To the crude benzyl cyanide, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and pour it onto ice. The phenylacetic acid will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product. The choice of solvent is critical for effective purification.

Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or toluene) is often effective.[5]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5] Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase HPLC method is typically employed for phenylacetic acid derivatives.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and water (with an acidic modifier like 0.1% formic acid or phosphoric acid)[6] | The organic modifier (acetonitrile) controls the retention, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to sharper peaks.[6] |

| Detection | UV at 210-220 nm | The phenyl ring provides strong UV absorbance in this range. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. While experimental spectra for this specific compound are not publicly available, the expected chemical shifts can be predicted based on the substituent effects.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton. The aromatic signals will exhibit splitting patterns consistent with a trisubstituted benzene ring.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The carbon attached to the trifluoromethoxy group and the carbon attached to the fluorine atoms will show characteristic splitting due to C-F coupling.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of both a chloro and a trifluoromethoxy group provides medicinal chemists with tools to modulate a compound's properties.

-

Lipophilicity and Metabolic Stability: The trifluoromethoxy group is known to increase lipophilicity, which can enhance a drug's ability to cross cell membranes. It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other functional groups to fine-tune biological activity and pharmacokinetic properties.

-

Intermediate for Complex Molecules: This phenylacetic acid derivative serves as a key intermediate in the synthesis of more complex molecules, including potential inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which are targets for the treatment of type 2 diabetes.

While specific examples of marketed drugs derived directly from this intermediate are not widely documented, its structural motifs are present in numerous investigational compounds. For instance, related trifluorophenylacetic acids are intermediates in the synthesis of certain DPP-IV inhibitors.

Safety and Handling

This compound is classified as an irritant and may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

In case of exposure:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin: Wash affected area with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Upon decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1]

Conclusion

This compound is a fluorinated building block with significant potential in the field of drug discovery and development. Its unique combination of substituents allows for the strategic modification of lead compounds to enhance their pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

Please note that while I have provided a list of references based on the search results, direct clickable URLs are not generated in this format. The source information is provided to allow for verification.

- US Patent US5698735A, "Process for preparing substituted phenylacetic acid derivatives and novel intermediates," Google P

- Inventiva Pharma, "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- US Patent US6870067B2, "Process for the synthesis of trifluorophenylacetic acids," Google P

- Sigma-Aldrich, "HPLC Analysis of Phenylacetic Acid on Ascentis® C18."

- US Patent US8835679B2, "Process for the preparation of 2,4,5-trifluorophenylacetic acid," Google P

- ResearchGate, "A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF."

- PubMed, "A high-pressure liquid chromatographic method for plasma phenylacetic acid, a put

- ResearchGate, "2-Trifluoromethoxyacetic Acid – Synthesis and Characteriz

- Human Metabolome Database, "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072)."

- Benchchem, "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers."

- US Patent US20130303798A1, "Process for synthesizing phenylacetic acid by carbonylation of toluene," Google P

- ResearchGate, "(PDF)

- ChemicalBook, "4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum."

- MDPI, "2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorin

- Ossila, "2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0."

- SIELC Technologies, "Separation of Phenylacetic acid on Newcrom R1 HPLC column."

- ACS Publications, "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Journal of Chemical & Engineering D

- ResearchGate, "'Green' synthesis of important pharmaceutical building blocks: Enzymatic access to enantiomerically pure α-chloroalcohols | Request PDF."

- Agilent, "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC."

- Human Metabolome Database, "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209)."

- TCI EUROPE N.V., "4-(Trifluoromethoxy)phenylacetic Acid | 4315-07-5."

- Matrix Scientific, Safety Data Sheet for this compound.

- Sigma-Aldrich, Product page for 4-(Trifluoromethoxy)phenylacetic acid 98% 4315-07-5.

- ChemicalBook, "4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5."

- SpectraBase, "4-(Chloromethyl)

- Matrix Scientific, Product page for this compound.

- Sigma-Aldrich, Product page for this compound | 1261570-91-5.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]

- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid, a compound of significant interest in pharmaceutical and agrochemical research. We delve into the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) conditions. This document elucidates the core fragmentation mechanisms, including benzylic cleavage, decarboxylation, and characteristic neutral losses, which are crucial for the structural confirmation and quantification of this molecule. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, offering researchers a validated framework for analysis. The insights herein are designed to empower scientists in drug development and analytical chemistry with the expertise to confidently identify and characterize this and structurally related compounds.

Introduction

Chemical Identity and Properties of the Analyte

This compound is a substituted aromatic carboxylic acid. The presence of a chlorine atom, an electron-withdrawing trifluoromethoxy group, and a carboxylic acid moiety results in a unique electronic environment that dictates its chemical reactivity and, consequently, its fragmentation behavior in mass spectrometry. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of parent compounds, making it a valuable building block in medicinal chemistry.[1]

| Property | Value |

| IUPAC Name | 2-(4-Chloro-2-(trifluoromethoxy)phenyl)acetic acid |

| Molecular Formula | C₉H₆ClF₃O₃ |

| Molecular Weight | 254.59 g/mol |

| CAS Number | 1261570-91-5 |

| Structure |

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).[2] Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive and reproducible fragmentation, which acts as a molecular fingerprint.[3] In contrast, soft ionization methods like Electrospray Ionization (ESI) typically produce intact molecular or pseudomolecular ions, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to elicit structural information.[4] Understanding the fragmentation patterns under both regimes is paramount for unambiguous identification.

Electron Ionization (EI) Mass Spectrometry

Principles of EI and Rationale for its Application

Electron Ionization (EI) involves bombarding a gaseous analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).[3][5] The excess energy deposited in the molecular ion induces extensive fragmentation. This "hard" ionization technique is highly reproducible, and the resulting mass spectra are valuable for library matching and de novo structural elucidation. For phenylacetic acids, EI is particularly informative as it predictably cleaves the bond between the aromatic ring and the acetic acid side chain.

Predicted EI Fragmentation Pathway

The fragmentation of this compound is governed by the stability of the resulting fragments. The primary fragmentation event is the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), as this generates a resonance-stabilized benzylic cation.

-

Formation of the Molecular Ion (M•⁺): The initial event is the formation of the radical cation at m/z 254 (for ³⁵Cl) and a characteristic M+2 isotope peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Benzylic Cleavage (Major Pathway): The most favorable fragmentation is the loss of the carboxyl radical (•COOH), which has a mass of 45 Da.[6][7] This leads to the formation of the highly stable 4-chloro-2-(trifluoromethoxy)benzyl cation. This fragment is expected to be the base peak in the spectrum.

-

m/z 254 → m/z 209 + •COOH

-

-

Alpha-Cleavage of the Carboxylic Acid: Less prominent, but characteristic of carboxylic acids, is the loss of the hydroxyl radical (•OH, 17 Da).[6][7]

-

m/z 254 → m/z 237 + •OH

-

-

Secondary Fragmentations: The primary fragment ion at m/z 209 can undergo further fragmentation, such as the loss of a chlorine atom or rearrangements.

Key EI Fragment Ions and Structural Assignments

| m/z (for ³⁵Cl) | Proposed Ion Structure | Neutral Loss | Significance & Rationale |

| 254 / 256 | [C₉H₆ClF₃O₃]•⁺ | - | Molecular ion; exhibits characteristic 3:1 chlorine isotope pattern. |

| 209 / 211 | [C₈H₅ClF₃O]⁺ | •COOH (45 Da) | Base Peak. Formation of a highly stable, resonance-stabilized benzyl cation. |

| 237 / 239 | [C₉H₅ClF₃O₂]⁺ | •OH (17 Da) | Characteristic loss from the carboxylic acid group.[6][7] |

| 174 | [C₈H₅F₃O]⁺ | Cl (from m/z 209) | Loss of a chlorine radical from the primary fragment. |

Visualization of the EI Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Experimental Protocols

The following protocols provide a self-validating framework for the analysis of this compound. The choice between GC-MS and LC-MS depends on sample complexity, volatility, and the required sensitivity.

Protocol for GC-MS Analysis (EI Mode)

Rationale: GC-MS is suitable for volatile and thermally stable compounds. Carboxylic acids often require derivatization (e.g., silylation) to improve their chromatographic behavior and prevent tailing. [8][9] Methodology:

-

Sample Preparation & Derivatization:

-

Accurately weigh ~1 mg of the standard and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature and dilute with hexane to a final concentration of ~10 µg/mL. [10]2. GC Parameters:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: 250°C, Splitless mode.

-

Oven Program: Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min. [11] * Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

Protocol for LC-MS/MS Analysis (ESI Negative Mode)

Rationale: LC-MS/MS is ideal for polar compounds and avoids the need for derivatization, offering a simpler and often faster workflow for analyzing organic acids directly from solution. [12][13] Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Perform serial dilutions in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards ranging from 1 µg/L to 100 µg/L.

-

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 or equivalent), 2.1 x 100 mm, 2.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Parameters:

-

Ion Source: ESI, Negative Ion Mode.

-

Capillary Voltage: -3.5 kV.

-

Gas Temperature: 325°C.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transition 1 (Quantifier): 253 → 209

-

Transition 2 (Qualifier): 255 → 211

-

-

Collision Energy: Optimize experimentally (typically 10-20 eV).

-

Workflow for Data Interpretation```dot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rroij.com [rroij.com]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uoguelph.ca [uoguelph.ca]

- 11. scispace.com [scispace.com]

- 12. agilent.com [agilent.com]

- 13. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

Methodological & Application

Synthesis of Novel Amide and Ester Derivatives from 4-Chloro-2-(trifluoromethoxy)phenylacetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Fluorinated Phenylacetic Acid Scaffolds

4-Chloro-2-(trifluoromethoxy)phenylacetic acid emerges as a compelling starting scaffold for the synthesis of novel derivatives with significant potential in medicinal chemistry and drug discovery. The trifluoromethoxy group (-OCF₃) is a bioisostere of a methoxy group, offering enhanced metabolic stability and increased lipophilicity, which can improve a molecule's pharmacokinetic profile. The strategic placement of this group, along with a chlorine atom on the phenyl ring, provides a unique electronic and steric environment, ripe for exploration in the development of new therapeutic agents. Phenylacetic acid derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide provides detailed protocols for the synthesis of novel amide and ester derivatives of this compound, offering researchers a practical framework for the exploration of this promising chemical space.

Core Synthetic Strategies: Amide and Ester Formation

The carboxylic acid moiety of this compound serves as a versatile handle for derivatization. The two primary synthetic routes explored in this guide are amide bond formation and esterification.

-

Amide Bond Formation: This classic transformation involves the coupling of the carboxylic acid with a primary or secondary amine. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. A variety of modern coupling reagents are available, each with its own advantages in terms of reactivity, ease of purification, and compatibility with different functional groups.

-

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer-Speier esterification being a common and straightforward approach. This acid-catalyzed reaction with an alcohol is typically driven to completion by removing the water formed during the reaction.

These two fundamental transformations open the door to a vast library of novel derivatives with diverse physicochemical and pharmacological properties.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amide Derivatives via Carbodiimide-Mediated Coupling

This protocol details the synthesis of an N-aryl amide derivative, specifically N-(4-methoxyphenyl)-2-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide, using the common coupling reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).

Reaction Scheme:

Application Notes and Protocols: 4-Chloro-2-(trifluoromethoxy)phenylacetic acid as a Versatile Synthetic Building Block

Introduction: Unveiling the Potential of a Fluorinated Phenylacetic Acid Derivative

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its high lipophilicity and metabolic stability, which can enhance membrane permeability and reduce susceptibility to oxidative metabolism. When combined with a chlorine substituent on a phenylacetic acid framework, as in 4-Chloro-2-(trifluoromethoxy)phenylacetic acid, a unique building block emerges with tailored reactivity and steric and electronic properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its role as a key intermediate in the synthesis of biologically active molecules, with a particular focus on the construction of kinase inhibitors. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for the utilization of this valuable synthetic tool.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is paramount for its effective use. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1261570-91-5 | [1] |

| Molecular Formula | C₉H₆ClF₃O₃ | [1] |

| Molecular Weight | 254.59 g/mol | [1] |

| Hazard | Irritant | [1] |

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and appropriate care should be taken to avoid contact with skin and eyes, and to prevent inhalation. Store the compound in a cool, dry place away from incompatible materials.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The primary application of this compound lies in its utility as a precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The phenylacetic acid moiety provides a convenient handle for amide bond formation, a cornerstone of many synthetic strategies in drug discovery. The substituted phenyl ring, bearing both a chloro and a trifluoromethoxy group, can engage in crucial binding interactions within the active site of a target protein.

While direct synthetic protocols for this specific molecule are not widely published, its close structural analogs are featured in the synthesis of potent kinase inhibitors. For instance, the structurally related compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide, is a key component in the synthesis of CHMFL-KIT-64, a potent inhibitor of c-KIT kinase mutants in gastrointestinal stromal tumors.[2] This strongly suggests that this compound is an ideal candidate for similar synthetic campaigns.

The general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below.

Caption: General workflow for the application of this compound.

Experimental Protocol: Amide Bond Formation

The carboxylic acid functionality of this compound makes it an excellent substrate for amide coupling reactions. This reaction is fundamental in medicinal chemistry for linking molecular fragments. Below is a detailed, representative protocol for the coupling of this compound with a generic primary amine, utilizing the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Objective: To synthesize an N-aryl-2-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide derivative.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-anisidine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add the substituted primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

HATU: This is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization in chiral substrates.

-

DIPEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by HATU, driving the reaction to completion.

-

Anhydrous DMF: A polar aprotic solvent is chosen to ensure the solubility of all reactants and reagents. It must be anhydrous to prevent hydrolysis of the activated carboxylic acid intermediate.

-

Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial to remove unreacted starting materials, reagents, and byproducts, simplifying the subsequent purification.

Visualization of the Amide Coupling Reaction

The following diagram illustrates the key steps in the HATU-mediated amide coupling reaction.

Caption: Key stages in the HATU-mediated amide coupling reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern offers opportunities to fine-tune the properties of lead compounds. The robust amide coupling protocol detailed in this application note provides a reliable method for the incorporation of this scaffold into a wide range of molecular targets. As the demand for novel therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid

Introduction

4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid with emerging significance in pharmaceutical and agrochemical research. Its structural motifs, including a chlorinated and trifluoromethoxylated phenyl ring, suggest potential applications as a building block for novel bioactive molecules.[1][2] The precise and accurate quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies in drug development, metabolic fate analysis, and quality control in chemical synthesis.

This document provides detailed analytical methods for the quantitative determination of this compound in both simple and complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analysis. The methodologies presented are based on established principles of chromatographic separation and detection, tailored to the specific physicochemical properties of the analyte.[3]

Physicochemical Properties of the Analyte

-

Chemical Name: this compound

-

CAS Number: 1261570-91-5

-

Molecular Formula: C9H6ClF3O3[3]

-

Molecular Weight: 254.59 g/mol [3]

-

Structure:

-

A phenylacetic acid core.

-

A chlorine atom at the 4-position of the phenyl ring.

-

A trifluoromethoxy group at the 2-position of the phenyl ring.

-

The presence of the carboxylic acid group imparts acidic properties, making the compound suitable for analysis by reversed-phase high-performance liquid chromatography (HPLC) with pH control of the mobile phase. The trifluoromethoxy and chloro substituents contribute to its nonpolar character, further enhancing its retention on C18 stationary phases. The aromatic ring provides a chromophore for UV detection. For high-sensitivity applications, the compound's structure is amenable to ionization, making it an excellent candidate for mass spectrometry (MS) detection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials, reaction mixtures, and simple formulations where concentration levels are relatively high (µg/mL to mg/mL range).

Rationale for Method Design

Reversed-phase HPLC is the technique of choice due to the nonpolar nature of the analyte. A C18 column is selected for its versatility and proven efficacy in retaining aromatic carboxylic acids. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[4][5] Acetonitrile is chosen as the organic solvent for its low viscosity and UV transparency. Detection is performed at a wavelength where the aromatic ring exhibits significant absorbance, which for many benzene derivatives is around 254 nm.[4]

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

-

This compound analytical standard (≥98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Trifluoroacetic acid (TFA) or formic acid, HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters

2. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.1% TFA in Water | Acidifies mobile phase to suppress analyte ionization. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Gradient | 70% A / 30% B to 30% A / 70% B over 10 min | Provides good separation and peak shape. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Adjustable based on concentration. |

| Detection λ | 254 nm | Common wavelength for aromatic compounds.[4] |

4. Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (70% A / 30% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

-

Accurately weigh the sample containing the analyte.

-

Dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

6. Data Analysis:

-

Inject the calibration standards and the sample(s).

-

Integrate the peak area of the analyte in each chromatogram.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the analyte in the sample using the linear regression equation of the calibration curve.

7. Method Validation:

-

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, where low detection limits (pg/mL to ng/mL) are required.[6]

Rationale for Method Design

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. The analyte is ionized, typically using electrospray ionization (ESI) in negative mode due to the acidic nature of the carboxylic acid group. The precursor ion (M-H)- is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is highly specific to the analyte, minimizing interference from matrix components.[7] The chromatographic conditions are similar to the HPLC-UV method but often use formic acid instead of TFA, as TFA can cause ion suppression in ESI-MS.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis in biological matrices.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C₆-labeled analyte). If not, a structurally similar compound can be used.

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Biological matrix (e.g., blank human plasma)

2. Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an ESI source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. LC-MS/MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and is MS-friendly. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 95% A / 5% B to 5% A / 95% B over 5 min | Fast gradient for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducibility. |

| Injection Vol. | 5 µL | Minimizes matrix effects. |

| Ionization Mode | ESI Negative | Best for acidic compounds. |

| MRM Transition | To be determined by infusion | Example: m/z 253.0 → [fragment ion] |

| Collision Energy | To be optimized | Dependent on the specific MRM transition. |

4. Standard and Sample Preparation:

-

Stock and Working Solutions: Prepare as in the HPLC-UV method, but use methanol for stock solutions and mobile phase A for dilutions.

-

Sample Preparation (Protein Precipitation): [7] a. To 100 µL of plasma sample, add 20 µL of internal standard working solution. b. Add 300 µL of cold acetonitrile. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4 °C. e. Transfer the supernatant to a clean vial for injection.

5. Data Analysis:

-

Inject prepared calibration standards (spiked into blank matrix and extracted) and samples.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

6. Method Validation:

-

The method must be validated according to regulatory guidance for bioanalytical methods, assessing parameters such as selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Summary of Quantitative Methods

| Feature | HPLC-UV Method | LC-MS/MS Method |

| Principle | UV Absorbance | Mass-to-Charge Ratio |

| Sensitivity | µg/mL to ng/mL | ng/mL to pg/mL |

| Selectivity | Moderate | Very High |

| Primary Use | Purity, assay of bulk drug, simple formulations | Bioanalysis, trace analysis in complex matrices |

| Sample Prep. | Simple dissolution and filtration | Protein precipitation, SPE, or LLE |

| Cost | Lower | Higher |

| Throughput | Moderate | High (with UHPLC) |

References

-

Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Chemical Information. Retrieved from [Link]

-

PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

-

Kim, T. H., et al. (2015). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. Talanta, 144, 29-38. Retrieved from [Link]

-

SPE-GC-MS for the Determination of Halogenated Acetic Acids in Drinking Water. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. Phenylacetic acid GC-MS (Non-derivatized). Retrieved from [Link]

-

Kim, T. H., et al. (2015). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. ResearchGate. Retrieved from [Link]

- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved from [Link]

-

dos Santos, V. N., et al. (2022). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. Journal of Chromatography B, 1209, 123419. Retrieved from [Link]

-

SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

-

Separation of Some Halogenated Phenols by GC-MS. ResearchGate. Retrieved from [Link]

-

Koskela, K. S., et al. (1998). Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in human plasma using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 349-355. Retrieved from [Link]

-

Edwards, D. J., et al. (1982). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Journal of Chromatography, 233, 41-48. Retrieved from [Link]

-

Kowalska, M., & Dudziak, M. (2011). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(3), 117-122. Retrieved from [Link]

-

Wang, Y., & Xi, Y. L. (2015). HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry, 27(2), 781-782. Retrieved from [Link]

-

SIELC Technologies. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1261570-91-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.usp.br [repositorio.usp.br]

Application Notes and Protocols for Bioactivity Screening of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid

These comprehensive application notes provide a detailed framework for the initial bioactivity screening of the novel compound, 4-Chloro-2-(trifluoromethoxy)phenylacetic acid. This guide is intended for researchers, scientists, and drug development professionals, offering a tiered approach to efficiently assess the cytotoxic, anti-inflammatory, and potential anticancer properties of this molecule. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Introduction: Unveiling the Potential of a Novel Phenylacetic Acid Derivative

This compound is a halogenated phenylacetic acid derivative. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive phenylacetic acid compounds suggests a potential for therapeutic applications. Specifically, the trifluoromethoxy group can enhance metabolic stability and cell permeability, while the chloro substituent may influence binding affinity to biological targets. A systematic screening approach is crucial to elucidate its biological activity profile and identify promising avenues for further development.

This guide outlines a strategic, three-tiered screening cascade designed to comprehensively evaluate the bioactivity of this compound.

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing any novel compound is to determine its intrinsic cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific bioactivity assays and provides an early indication of potential therapeutic windows.

Protocol 1: In Vitro Cytotoxicity Assessment using the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[1]

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.[1][3]

Experimental Workflow:

Caption: Workflow for XTT-based cytotoxicity screening.

Step-by-Step Protocol:

-

Cell Plating: Seed a panel of relevant human cell lines (e.g., a normal fibroblast line like MRC-5 and a selection of cancer cell lines from different tissues of origin) in 96-well plates at a density of 5,000-10,000 cells per well.[4] Allow cells to adhere and resume logarithmic growth for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include appropriate controls: vehicle control (medium with the same concentration of DMSO used for the highest compound concentration), positive control (a known cytotoxic agent like doxorubicin), and a negative control (untreated cells).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

-

Incubation and Measurement: Incubate the plates for 2-4 hours. Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

Data Presentation:

| Cell Line | Tissue of Origin | IC50 (µM) of this compound |

| MRC-5 | Normal Lung Fibroblast | |

| A549 | Lung Carcinoma | |

| MCF-7 | Breast Adenocarcinoma | |

| HeLa | Cervical Adenocarcinoma |

Tier 2: Probing for Anti-inflammatory Activity

Given the structural resemblance to NSAIDs, a primary focus of the screening should be on anti-inflammatory properties. This tier involves both cell-free and cell-based assays to investigate the potential mechanisms of action.

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The cyclooxygenase (COX) enzymes are key mediators of inflammation.[6][7] NSAIDs exert their effects by inhibiting these enzymes.[7] Assessing the inhibitory activity of the test compound against both COX-1 and COX-2 is crucial to determine its potency and selectivity.

Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is quantified by monitoring the appearance of an oxidized product via colorimetric or fluorometric methods.[6]

Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare all reagents as per a commercial COX inhibitor screening kit or established protocols.

-

Compound Addition: In a 96-well plate, add the test compound at various concentrations. Include a selective COX-2 inhibitor (e.g., celecoxib) and a non-selective COX inhibitor (e.g., ibuprofen) as positive controls, and a vehicle control.

-

Enzyme Addition: Add purified recombinant human COX-1 or COX-2 enzyme to the respective wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Signal Detection: After a defined incubation period, measure the signal (absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[8]

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| This compound | |||

| Celecoxib (Control) | |||

| Ibuprofen (Control) |

Protocol 3: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[9] This simple in vitro assay provides a preliminary indication of a compound's anti-inflammatory potential.

Principle: The ability of a compound to inhibit thermally induced protein denaturation is measured spectrophotometrically.

Step-by-Step Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at different concentrations and a solution of bovine serum albumin (BSA).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating at 51°C for 20 minutes.

-

Cooling and Measurement: Cool the solutions and measure the turbidity at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation. Use a known anti-inflammatory drug like diclofenac sodium as a positive control.

Tier 3: Exploring Anticancer Potential

Many compounds with anti-inflammatory properties, particularly COX-2 inhibitors, have also shown promise as anticancer agents.[7] Therefore, a preliminary screen against a panel of cancer cell lines is a logical extension of the bioactivity assessment.

Protocol 4: Expanded Cancer Cell Line Panel Screening

Building upon the initial cytotoxicity data from Tier 1, this protocol involves screening the compound against a larger, more diverse panel of human cancer cell lines.

Principle: This screen aims to identify specific cancer types that are particularly sensitive to the test compound, potentially revealing tissue-specific activity or novel mechanisms of action.

Step-by-Step Protocol:

-

Cell Line Selection: Choose a panel of 20-60 human cancer cell lines representing various cancer types (e.g., breast, colon, lung, prostate, leukemia).[10][11]

-

Assay Execution: Perform the XTT or a similar cell viability assay as described in Protocol 1.[2] A single high concentration (e.g., 10 µM) can be used for the initial screen to identify "hits."

-

Dose-Response Follow-up: For cell lines showing significant growth inhibition (e.g., >50%) in the initial screen, perform a full dose-response analysis to determine the IC50 value.

-

Data Analysis: Analyze the data to identify patterns of activity. Compare the IC50 values across the different cell lines to determine if the compound exhibits broad-spectrum or selective anticancer activity.

Data Presentation:

| Cancer Type | Cell Line | IC50 (µM) of this compound |

| Lung | A549 | |

| H460 | ||

| Breast | MCF-7 | |

| MDA-MB-231 | ||

| Colon | HCT116 | |

| HT29 | ||

| ... | ... |

Concluding Remarks and Future Directions

The tiered screening approach outlined in these application notes provides a robust and efficient strategy for the initial bioactivity profiling of this compound. Positive results in any of these assays, particularly potent and selective COX-2 inhibition or significant anticancer activity against specific cell lines, would warrant further investigation. Subsequent studies could include more advanced mechanism of action studies, such as target deconvolution, pathway analysis, and in vivo efficacy studies in relevant animal models.[12][13]

References

-

Bao, Z. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

-

ChemPartner. Cancer Cell Line Panel Screening. [Link]

-

MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. [Link]

-

Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 139-151. [Link]

-

Jin, S., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 27(19), 6593. [Link]

-

El-Sayed, E. M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(4), 165-174. [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. [Link]

-

Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1548-1560. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Bashi, A. C., et al. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Discovery, 14(5), 846-865. [Link]

-

Chemspace. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

-

Ben-Mbarek, M., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 164. [Link]

-

Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

-

Yim, G., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Journal of Microbiology and Biotechnology, 14(3), 536-541. [Link]

-

Singh, R., et al. (2021). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Molecules, 26(23), 7356. [Link]

-

Sumner, D. J., et al. (1982). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 14(2), 199–205. [Link]

-

AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). [Link]

-

Gokhale, S., et al. (2022). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmacognosy and Phytochemistry, 11(4), 1-8. [Link]

-

Deranged Physiology. (2023). Graded dose-response curves. [Link]

-

Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 1-12. [Link]

-

ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... [Link]

-

Singh, S., & Kumar, V. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Journal of Current Microbiology and Applied Sciences, 7(8), 3616-3627. [Link]

-

Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. [Link]

-

Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. [Link]

-

BPS Bioscience. (n.d.). Cox Screening. [Link]

-

MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(9), 2370. [Link]

-

AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). [Link]

-

Wikipedia. (n.d.). Dose–response relationship. [Link]

-

Tincu, R. C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1143. [Link]

-

Thomas, J. R., et al. (2023). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

Sources

- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. measurlabs.com [measurlabs.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. blog.crownbio.com [blog.crownbio.com]

- 11. AddexBio Service - CancerCellLineScreening [addexbio.com]

- 12. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid

Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is critical for advancing research and development projects.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several common pathways. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific reagents. The three primary routes that will be discussed in this guide are:

-

The Willgerodt-Kindler Reaction: Starting from the corresponding acetophenone, this classic reaction provides a direct route to the thioamide, which is subsequently hydrolyzed.[2][3]

-

Grignard Reagent Carboxylation: This pathway involves the formation of a Grignard reagent from a benzyl halide, followed by quenching with carbon dioxide.[4]

-

Hydrolysis of a Phenylacetonitrile Intermediate: A two-step process involving the synthesis of the corresponding phenylacetonitrile from a benzyl halide, followed by acidic or basic hydrolysis.[4][5]

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct Q&A format.

Question: My reaction yield is consistently low. What are the likely causes depending on my synthetic route?

Answer: Low yield is a common frustration that can stem from multiple factors. Let's break it down by the synthetic pathway.

-

For the Willgerodt-Kindler Route:

-

Incomplete Reaction: This reaction often requires high temperatures (reflux) and sufficient time to proceed to completion.[6] Ensure your reaction is heated adequately and monitored (e.g., by TLC) until the starting acetophenone is consumed.

-

Suboptimal Reagent Stoichiometry: The ratio of sulfur and amine (typically morpholine) to the acetophenone is crucial. An excess of sulfur and amine is generally used to drive the reaction forward.[6]

-

Inefficient Hydrolysis: The second step, hydrolysis of the thioamide intermediate, can be sluggish. Strong acid (e.g., 50% sulfuric acid) or base (e.g., concentrated NaOH) and prolonged heating are necessary to convert the thioamide fully to the carboxylic acid.[6] Incomplete hydrolysis will leave the thioamide as a major impurity.

-

Side Reactions: At high temperatures, polymerization or degradation of starting materials can occur, leading to tar formation and reduced yield.[7]

-

-

For the Grignard Carboxylation Route:

-

Moisture Contamination: This is the most common cause of failure in Grignard reactions. Water will quench the Grignard reagent as soon as it forms. All glassware must be rigorously flame- or oven-dried, and anhydrous solvents are essential. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[8]

-

Poor Magnesium Quality: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activating the magnesium by crushing it, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane can initiate the reaction.

-

Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with unreacted benzyl halide, forming a dimer (1,2-bis(4-chloro-2-(trifluoromethoxy)phenyl)ethane).[9] This can be minimized by slow, dropwise addition of the benzyl halide solution to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[9]

-

Inefficient Carboxylation: Ensure that the carbon dioxide (either from dry ice or a gas cylinder) is used in large excess and that it is bubbled through the solution vigorously to ensure efficient trapping by the Grignard reagent.[4]

-

-

For the Nitrile Hydrolysis Route:

-

Inefficient Cyanation: The SN2 reaction between the benzyl halide and the cyanide salt can be slow. Using a polar aprotic solvent like DMSO or DMF and moderate heating can improve the rate. Phase-transfer catalysts can also be beneficial.[5]

-

Incomplete Hydrolysis: Similar to the Willgerodt-Kindler route, nitrile hydrolysis requires harsh conditions (strong acid or base and heat). A common issue is the reaction stalling at the amide intermediate stage. Extended reflux times are often necessary to drive the reaction to the carboxylic acid.[4]

-

Safety and Handling: Sodium or potassium cyanide are extremely toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment. The workup must be done carefully, especially the acidification step, to avoid the generation of highly toxic HCN gas.

-

Caption: A decision workflow for troubleshooting low reaction yields.

Question: I am observing a significant impurity in my final product that is difficult to remove. How can I identify and minimize it?

Answer: Impurity profiling is key. The nature of the impurity is a major clue to its origin.

-

Impurity: Unreacted Starting Material (e.g., Acetophenone or Benzyl Halide)

-

Cause: Incomplete reaction.

-

Solution: Increase reaction time, temperature, or the equivalents of a key reagent. Monitor the reaction closely by TLC or HPLC to ensure full conversion before workup.

-

-

Impurity: 1,2-bis(4-chloro-2-(trifluoromethoxy)phenyl)ethane

-

Route: Grignard Carboxylation.

-

Cause: Wurtz coupling side reaction.

-

Solution: This is a common issue with benzylic Grignard reagents.[10] Employ inverse addition: add the benzyl halide solution slowly to the stirred suspension of magnesium turnings. This maintains a low halide concentration, favoring Grignard formation over coupling.[9]

-

-

Impurity: 4-Chloro-2-(trifluoromethoxy)benzamide

-

Route: Nitrile Hydrolysis.

-

Cause: Incomplete hydrolysis of the nitrile. The amide is the intermediate in this reaction.

-

Solution: Use more forcing conditions for the hydrolysis step. This means increasing the concentration of the acid or base and/or extending the reflux time significantly. Monitor the reaction until the amide spot/peak is no longer observed.

-

-

Impurity: 4-Chloro-2-(trifluoromethoxy)phenylthioacetamide

-

Route: Willgerodt-Kindler Reaction.

-

Cause: Incomplete hydrolysis of the thioamide intermediate.

-

Solution: Similar to the amide issue, this requires more rigorous hydrolysis conditions. Ensure sufficient time and temperature are applied during the final hydrolysis step.[6]

-

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability?

The Willgerodt-Kindler reaction and the nitrile hydrolysis route are often more amenable to scale-up than the Grignard method. The strict anhydrous and inert atmosphere requirements for Grignard reactions can be challenging and costly to maintain on a large scale.[7] The Willgerodt-Kindler reaction, while using odorous sulfur compounds, is robust, but waste disposal of sulfurous byproducts must be considered.[7] The nitrile route is also robust, but the extreme toxicity of cyanide salts presents significant safety and handling challenges at an industrial scale.

Q2: How do the substituents on the aromatic ring affect the synthesis?

The 4-chloro and 2-trifluoromethoxy groups are both strongly electron-withdrawing. This has several implications:

-

Friedel-Crafts Acylation (to make the acetophenone starting material): The ring is deactivated, making electrophilic substitution more difficult. More forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required, which can also lead to a higher potential for side reactions.[8]

-

Grignard Formation: The electron-withdrawing groups can make the formation of the Grignard reagent from the benzyl halide more challenging.

-

SN2 Reaction (for nitrile synthesis): The benzylic position is still reactive, and this reaction generally proceeds well.

Q3: What are the best practices for purifying the final product, this compound?

The final product is a solid crystalline carboxylic acid.

-

Aqueous Workup: After the reaction is complete, an acidic workup is typically performed. The crude product can often be precipitated by acidifying the aqueous layer after an initial basic extraction.[11] The carboxylic acid will be soluble in a basic aqueous solution (as its carboxylate salt) and insoluble in its protonated form. This allows for an extractive purification to remove neutral organic impurities.

-

Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system must be found where the acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to try include toluene, heptane/ethyl acetate mixtures, or aqueous ethanol.

-

Column Chromatography: While possible, chromatography is less ideal for large-scale purification of the final acid due to the polar nature of carboxylic acids, which can cause tailing on silica gel. If necessary, a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to suppress deprotonation on the silica) can be used.

| Table 1: Comparison of Primary Synthetic Routes | |||

| Parameter | Willgerodt-Kindler | Grignard Carboxylation | Nitrile Hydrolysis |

| Starting Material | Substituted Acetophenone | Substituted Benzyl Halide | Substituted Benzyl Halide |

| Key Reagents | Sulfur, Morpholine, H2SO4 | Mg, CO2, Anhydrous Solvents | NaCN/KCN, H2SO4/NaOH |

| Typical Yields | Moderate to Good (60-80%)[12] | Variable (40-75%) | Good (70-90% over 2 steps)[13] |

| Pros | Robust, tolerant of some functional groups. | Direct carboxylation. | High-yielding, reliable reactions. |

| Cons | Odorous sulfur byproducts, harsh hydrolysis.[7] | Strict anhydrous/inert conditions required, dimerization.[7] | Highly toxic cyanide reagents, harsh hydrolysis.[7] |

Section 4: Key Experimental Protocol

Protocol: Synthesis via Nitrile Hydrolysis

This protocol is provided as an illustrative example. All procedures should be performed by trained personnel in a suitable laboratory setting.

Step 1: Synthesis of 2-(4-chloro-2-(trifluoromethoxy)phenyl)acetonitrile

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add sodium cyanide (1.1 eq) and anhydrous DMSO.

-

Reagent Addition: To the stirred suspension, add 4-chloro-2-(trifluoromethoxy)benzyl chloride (1.0 eq) dropwise at room temperature.[14]

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. The product may precipitate or can be extracted with ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Combine the crude nitrile from Step 1 with a 6M aqueous solution of sulfuric acid in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours. The reaction should be monitored by TLC or HPLC until the nitrile and any intermediate amide have been consumed.

-

Workup: Cool the reaction mixture to room temperature. The product will likely precipitate from the acidic solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to yield the final product as a white crystalline solid.[15]

References

-

Journal of Fluorine Chemistry. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

ResearchGate. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Phenol. [Link]

-

The Vespiary. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. [Link]

-

Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

-

CSIRO Publishing. (2015). A Facile Preparation of α-Aryl Carboxylic Acid via One-Flow Arndt–Eistert Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. [Link]

- Google Patents. (n.d.).

-

ScienceDirect. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

-